molecular formula C22H22ClN3O B12783578 N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride CAS No. 71033-11-9

N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride

Cat. No.: B12783578
CAS No.: 71033-11-9
M. Wt: 379.9 g/mol
InChI Key: SGPPZYBKIAWMIR-UHFFFAOYSA-N
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Description

N-[4-[(4-Amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide; hydrochloride is a structurally complex acetamide derivative featuring a conjugated cyclohexadienylidene backbone substituted with two aminophenyl groups. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in pharmaceuticals or materials science. Its structural uniqueness lies in the fused aromatic system, which distinguishes it from simpler acetamide derivatives .

Properties

CAS No.

71033-11-9

Molecular Formula

C22H22ClN3O

Molecular Weight

379.9 g/mol

IUPAC Name

N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride

InChI

InChI=1S/C22H21N3O.ClH/c1-14-13-18(7-12-21(14)24)22(16-3-8-19(23)9-4-16)17-5-10-20(11-6-17)25-15(2)26;/h3-13H,23-24H2,1-2H3;1H

InChI Key

SGPPZYBKIAWMIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C=CC(=NC(=O)C)C=C2)C3=CC=C(C=C3)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-amino-3-methylphenyl and 4-aminophenyl compounds under specific conditions to form the desired cyclohexadiene structure. The final step involves the addition of acetamide and hydrochloride to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler aromatic compounds. The presence of multiple functional groups allows for diverse reactivity patterns, which can be exploited in further chemical modifications.

Recent studies have utilized techniques such as NMR spectroscopy , X-ray crystallography , and mass spectrometry to characterize the compound. For instance, the crystal structure reveals significant intramolecular hydrogen bonding and C-H interactions that contribute to its stability and solubility in various solvents .

Anticancer Activity

One of the most promising applications of N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide; hydrochloride is its potential as an anticancer agent. Research has indicated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Compound E demonstrated a percent growth inhibition (PGI) of over 80% against multiple cancer types including SNB-19 and OVCAR-8 .

This suggests that modifications to the structure of N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide; hydrochloride could yield derivatives with enhanced anticancer properties.

Antimicrobial Properties

Additionally, compounds with similar structural motifs have shown antimicrobial activity against a range of pathogens. The presence of amino groups is often correlated with increased interaction with bacterial cell walls, leading to heightened efficacy against infections.

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of novel materials with tailored properties such as increased thermal stability and mechanical strength.

Dyes and Pigments

Due to its chromophoric characteristics, N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide; hydrochloride can also be explored as a dye or pigment in various applications ranging from textiles to plastics.

Case Study 1: Anticancer Testing

In a recent study, derivatives of this compound were synthesized and tested for their anticancer properties. The results showed that certain modifications led to increased potency against specific cancer cell lines compared to the parent compound, indicating the importance of structural optimization .

Case Study 2: Material Development

Another study focused on the incorporation of this compound into polymer matrices. The resulting materials exhibited improved mechanical properties and resistance to thermal degradation, showcasing its potential in advanced material applications .

Mechanism of Action

The compound exerts its effects through interactions with biological molecules, often involving binding to specific proteins or nucleic acids. The molecular targets and pathways involved can vary depending on the application, but common mechanisms include inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis
  • Target Compound: The cyclohexadienylidene core with methylidene-linked 4-amino-3-methylphenyl and 4-aminophenyl groups creates a planar, conjugated system. The hydrochloride counterion likely influences intermolecular interactions.
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () : This compound exhibits three distinct conformers in its asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. Steric hindrance rotates the amide group, reducing planarity compared to the target compound .
  • N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (): Features a diazenyl group and phenylhydrazone substituents, enabling extended conjugation but lacking the cyclohexadienylidene framework. DFT studies highlight its electronic delocalization, which may differ from the target compound’s conjugation patterns .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Planarity/Dihedral Angles
Target Compound Cyclohexadienylidene Dual aminophenyl groups Likely planar (conjugated system)
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide Dichlorophenyl + dihydro-pyrazol Cl, methyl, phenyl 44.5°–77.5° (amide rotation)
N-(4-Hydroxyphenyl)acetamide () Simple acetamide 4-Hydroxyphenyl Planar amide group
Spectroscopic and Analytical Data
  • Target Compound : Expected IR peaks include C=O (~1678 cm⁻¹, similar to ), N–H stretches (~3291 cm⁻¹), and aromatic C=C (1606 cm⁻¹). HRMS would confirm molecular weight, with the hydrochloride adding ~36.46 g/mol.
  • N-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide () : Displays IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl). HRMS [M+H]+: 393.1112 .
  • 2-(4-Chloro-3-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide (): Molecular weight 458.96 g/mol (C23H23ClN2O4S), with sulfonyl and phenoxy groups contributing to distinct solubility and reactivity .

Table 2: Spectroscopic Comparison

Compound IR C=O (cm⁻¹) Notable Peaks Molecular Weight (g/mol)
Target Compound ~1678 N–H, C=C (aromatic) ~400–450 (estimated)
Compound 6m () 1678 C–Cl (785), C–N (1287) 393.11
N-(2-Hydroxyphenyl)acetamide () 1675–1685 O–H (broad, ~3200–3500) ~180–200
Hydrogen Bonding and Intermolecular Interactions
  • 2-(3,4-Dichlorophenyl)acetamide () : Forms R₂²(10) dimers via N–H···O hydrogen bonds, with conformational flexibility reducing packing efficiency .
  • N-(2-Hydroxyphenyl)acetamide () : Exhibits intramolecular O–H···O=C bonds and intermolecular N–H···O interactions, stabilizing both solution and solid-state structures .
Electronic and Computational Insights
  • Target Compound : Extended conjugation may lower the HOMO-LUMO gap, increasing optical absorption in visible regions.
  • N-(4-Diazenylphenyl)acetamide () : DFT studies reveal a HOMO-LUMO gap of ~3.5 eV, with electron density localized on diazenyl and hydrazone groups .

Biological Activity

N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
  • Antioxidant Properties : Studies suggest that this compound possesses antioxidant capabilities, reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Antiproliferative Effects : It has demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
CDK InhibitionHigh
Antioxidant ActivityModerate
AntiproliferativeSignificant

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated that it effectively inhibited the growth of breast cancer cells (MCF-7) in vitro. The compound was administered at varying concentrations, showing a dose-dependent response with IC50 values indicating substantial potency against tumor proliferation.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting its potential use in treating neurodegenerative diseases.

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